molecular formula C25H24N2O4 B13659499 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid

Cat. No.: B13659499
M. Wt: 416.5 g/mol
InChI Key: GDZKQLADQAYGGQ-QHCPKHFHSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyridine ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid typically involves multiple steps:

    Fmoc Protection:

    Pyridine Ring Formation: Synthesis of the pyridine ring, often through cyclization reactions.

    Coupling Reactions: Coupling of the protected amine with the pyridine derivative.

    Final Deprotection and Purification: Removal of the Fmoc group and purification of the final product.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions can occur at various functional groups, including the carbonyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group Chemistry: The Fmoc group is widely used in peptide synthesis to protect amine functionalities.

Biology

    Bioconjugation: The compound can be used to link biomolecules for various applications, including drug delivery and diagnostics.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry

    Material Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid depends on its specific application. In bioconjugation, it may act by forming stable covalent bonds with target molecules. In drug development, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl ring instead of a pyridine ring.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylphenyl)propanoic acid: Contains a methyl-substituted phenyl ring.

Uniqueness

The presence of the 5,6-dimethylpyridin-3-yl group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid provides unique electronic and steric properties that may enhance its reactivity and specificity in certain applications.

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

(2S)-3-(5,6-dimethylpyridin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H24N2O4/c1-15-11-17(13-26-16(15)2)12-23(24(28)29)27-25(30)31-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-11,13,22-23H,12,14H2,1-2H3,(H,27,30)(H,28,29)/t23-/m0/s1

InChI Key

GDZKQLADQAYGGQ-QHCPKHFHSA-N

Isomeric SMILES

CC1=CC(=CN=C1C)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC1=CC(=CN=C1C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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